molecular formula C9H7BrN2O B1394158 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 845751-70-4

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Cat. No. B1394158
M. Wt: 239.07 g/mol
InChI Key: NSLRTSWDWSKOIE-UHFFFAOYSA-N
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Description

“7-Bromo-2-methyl-2H-indazole-3-carbaldehyde” is a chemical compound with the CAS Number: 845751-70-4 . It has a molecular weight of 239.07 and its IUPAC name is 7-bromo-2-methyl-2H-indazole-3-carbaldehyde .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “7-Bromo-2-methyl-2H-indazole-3-carbaldehyde”, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “7-Bromo-2-methyl-2H-indazole-3-carbaldehyde” is 1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“7-Bromo-2-methyl-2H-indazole-3-carbaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Research has explored the crystal and molecular structure of related nitroindazoles, which aids in understanding the structural properties and interactions of similar compounds like 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Cabildo et al., 2011).

Synthesis and Chemical Reactions

  • A study on the synthesis of 2H-indazoles using copper-catalyzed reactions reveals insights into the chemical formation and bond formations relevant to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Kumar et al., 2011).
  • The synthesis of 1H-indazole-3-carbaldehyde through ring opening and diazotization is another relevant process that may provide insights for compounds like 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Ping, 2012).

Biological Applications

  • Research on 7-carbo-substituted 5-bromo-3-methylindazoles, which are structurally similar to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, has shown significant inhibition and antioxidant activity, suggesting potential biological applications (Mphahlele et al., 2020).

Material Science and Functionalization

  • A study on the functionalization of multi-walled carbon nanotube surfaces using compounds structurally similar to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde highlights applications in material science and nanotechnology (Xu et al., 2007).

Fluorescence and Sensing Applications

  • Compounds with a structure akin to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde have been utilized in fluorescence and sensing applications, indicating potential use in these areas (Chu et al., 2019).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-bromo-2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLRTSWDWSKOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676669
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

CAS RN

845751-70-4
Record name 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-methyl-2H-indazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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